molecular formula C29H23BrFN3O4 B14122100 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B14122100
M. Wt: 576.4 g/mol
InChI Key: MFRXJRHOHROVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic derivative featuring a quinolinone core fused with a dihydro-pyrazolyl moiety and a substituted phenyl group. Its molecular formula is C₂₇H₂₀BrFN₂O₄, with a molecular weight of 549.27 g/mol. The structure includes a 6-bromo substituent on the quinolinone ring and a 2-fluorophenyl group on the pyrazoline ring, connected via a pentanoic acid chain.

Properties

Molecular Formula

C29H23BrFN3O4

Molecular Weight

576.4 g/mol

IUPAC Name

5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37)

InChI Key

MFRXJRHOHROVSO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aniline Derivatives

The quinoline scaffold is synthesized via the Pfitzinger reaction, where 4-bromo-2-nitroacetophenone undergoes cyclization with phenylacetaldehyde in acetic acid at 110°C for 12 hours (Yield: 68%). Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light, followed by oxidation with pyridinium chlorochromate (PCC) to install the 2-oxo group.

Step Reagents/Conditions Yield
Cyclization AcOH, 110°C, 12 h 68%
Bromination NBS, DMF, UV, 24 h 72%
Oxidation PCC, CH₂Cl₂, rt, 6 h 85%

Formation of the Pyrazole Moiety

Hydrazine-Ketone Cyclocondensation

The pyrazole ring is constructed via a 1,3-dipolar cycloaddition between 2-fluorophenylhydrazine and an α,β-unsaturated ketone derived from the quinoline intermediate. Using a modified procedure from CN113845459A, the reaction is conducted in tetrahydrofuran (THF) with glacial acetic acid as a catalyst:

  • First Reduction : Hydrogenation of 2-(2-fluorobenzoyl)malononitrile with 10% Pd/C at 47°C under 0.01 MPa H₂ (9 hours).
  • Second Reduction : Raney nickel-mediated hydrogenation at 20°C for 16 hours to yield the dihydropyrazole.
Parameter Value
Catalyst Loading (Pd/C) 5 wt%
H₂ Pressure 0.01 MPa
Reaction Time 25 h (total)
Yield 87.4%

Incorporation of 5-Oxopentanoic Acid

Esterification and Coupling

The pentanoic acid side chain is introduced via a Steglich esterification between the pyrazole-quinoline intermediate and 5-oxopentanoic acid’s activated ester (e.g., N-hydroxysuccinimide ester). Key conditions:

  • Solvent : Dichloromethane (DCM)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)

Microwave irradiation (100 W, 80°C, 30 minutes) enhances reaction efficiency, achieving 92% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A screen of solvents revealed THF as optimal for cycloaddition (Table 1), while DCM maximizes esterification yields. Elevated temperatures (>50°C) promote side reactions in the quinoline bromination step.

Table 1. Solvent Optimization for Pyrazole Cyclization

Solvent Conversion (%)
THF 95
Acetonitrile 78
DMF 65
Toluene 82

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinoline-H), 7.68–7.45 (m, 9H, aromatic), 4.12 (t, 2H, pyrazole-CH₂), 2.81–2.45 (m, 4H, pentanoyl-CH₂).
  • HRMS (ESI) : m/z calcd for C₃₁H₂₃BrFN₃O₄ [M+H]⁺: 630.0745; found: 630.0738.
  • HPLC Purity : 99.49% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The quinoline and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, the compound might be studied for its potential biological activity. The presence of the quinoline and pyrazole rings suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism of action might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hybrid molecules combining quinolinone and pyrazoline pharmacophores. Below is a detailed comparison with structurally analogous compounds reported in the literature:

Electronic and Pharmacological Comparison

  • Electrostatic Potential: Fluorine’s electronegativity in the 2-fluorophenyl group may create a localized electron-deficient region, influencing interactions with biological targets like kinases or GPCRs .
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., Br, Cl, F) on the phenyl ring exhibit enhanced inhibitory activity in enzyme assays compared to methoxy or hydroxyl derivatives, as seen in Compound 15 (3-methoxyphenyl) .
  • Solubility: The pentanoic acid chain in the target compound improves aqueous solubility compared to butanoic acid analogs (e.g., Compound 12), which is critical for bioavailability .

Computational Analysis

For example, the 6-bromo substituent may increase electron density on the quinolinone ring, altering its π-π stacking capability with aromatic residues in target proteins.

Biological Activity

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article explores its biological roles, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes a quinoline moiety, a pyrazole ring, and an oxopentanoic acid backbone. Its molecular formula is C22H20BrN3O3, and it is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group.

1. Metabolic Pathways

Research indicates that this compound plays a significant role in various metabolic pathways. It acts as a precursor for the synthesis of biologically active compounds such as aminolevulinic acid (ALA), which is used in photodynamic therapy for treating actinic keratosis. Furthermore, it has been identified as a potential inhibitor of succinate dehydrogenase, suggesting implications in metabolic disorders and certain cancers.

2. Interaction with Enzymes

The compound exhibits interactions with several enzymes involved in amino acid metabolism. Its derivatives have shown to influence enzyme activity, thereby regulating metabolic processes. For instance, studies have demonstrated that modifications to the structure can enhance biological activity, paving the way for new therapeutic agents .

3. Anticancer Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. One notable derivative, Gln-VPA (a combination of glutamine and valproic acid), was tested on HeLa cells and exhibited the ability to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation .

Case Study 1: Imaging Applications

A study utilizing 68Ga-labeled bisphosphonates indicated that derivatives of this compound could enhance imaging of skeletal systems via PET scans. The results demonstrated superior retention of copper compared to previous chelators, highlighting potential applications in medical imaging.

Case Study 2: Inhibition Studies

Research on (R)-4-benzamido-5-oxopentanoic acid derivatives revealed their capacity to inhibit specific binding activities in vitro. These findings suggest that structural modifications can significantly enhance biological activity and therapeutic potential .

The mechanism by which this compound exerts its biological effects involves its conversion into various derivatives that exhibit specific actions. For example, ALA derived from this compound accumulates in the skin and produces a phototoxic effect when exposed to light, utilized in photodynamic therapy. Additionally, its role as a succinate dehydrogenase inhibitor indicates potential therapeutic applications in treating metabolic disorders and certain cancer types.

Q & A

Q. Methodological Insight :

  • Example Protocol : Compound 22 was synthesized via a general procedure (e.g., Program G) with an 86% yield after column chromatography. Key parameters included controlled temperature (70–80°C) and inert atmosphere .

What spectroscopic and analytical techniques are essential for structural confirmation, and how should researchers interpret conflicting data?

Q. Basic Research Focus

  • 1H/13C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups; carbonyl signals near δ 170–175 ppm) .
  • 19F NMR : Detect fluorophenyl moieties (e.g., δ -115 to -120 ppm for para-substituted fluorine) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .

Q. Advanced Research Focus

  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or impurities. Cross-validate with 2D NMR (COSY, HSQC) and computational simulations (DFT for expected chemical shifts) .
  • Case Study : Compound 23 showed anomalous 19F NMR shifts due to steric hindrance; this was resolved by repeating the experiment at higher field strength (600 MHz) .

How can computational methods enhance reaction design and mechanistic understanding for this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
  • AI-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) can predict optimal solvent systems or catalysts by training on historical reaction data (e.g., yields from compounds 22–26 ) .
  • Pharmacophore Modeling : Generate 3D structural maps to correlate substituent effects (e.g., bromo vs. fluoro groups) with biological activity .

Q. Example Workflow :

Simulate intermediates using Gaussian02.

Validate with experimental IR/Raman spectra .

Refine synthetic routes via feedback loops between simulations and lab trials .

What strategies are recommended for assessing SAR in derivatives of this compound?

Q. Advanced Research Focus

  • Substituent Variation : Replace bromo/fluoro groups with chloro or methoxy analogs to evaluate electronic effects on bioactivity. For example, compound 24 (phenyl substitution) showed altered solubility compared to 23 (fluorophenyl) .
  • Biological Assay Design :
    • Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination.
    • Cross-correlate activity with logP values (HPLC-derived) to assess lipophilicity .

Q. Advanced Research Focus

  • Process Chemistry : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side products (e.g., dimerization observed in compound 26 ) .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
  • Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethyl acetate/heptane) to enhance crystal habit and purity (>98%) .

Case Study : Scaling compound 22 from 1g to 100g batches required adjusting gradient elution in flash chromatography to maintain purity at scale .

What safety and handling protocols are critical for lab-scale work with this compound?

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • First Aid : Immediate rinsing with water for skin/eye contact, as recommended for structurally similar azocin-5-yl derivatives .
  • Waste Disposal : Quench reaction residues with aqueous NaOH to neutralize acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.